![molecular formula C17H12Cl2N2OS B12905658 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 89069-51-2](/img/structure/B12905658.png)
3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes dichlorophenyl, methylthio, and phenyl groups attached to a pyrimidinone core
Preparation Methods
The synthesis of 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinating agents to introduce the dichlorophenyl moiety.
Attachment of the Methylthio Group: This can be done using methylthiolating agents under specific reaction conditions.
Addition of the Phenyl Group: The phenyl group is typically introduced through a substitution reaction using phenylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can replace existing groups under appropriate conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H14Cl2N4OS
- Molecular Weight : 367.3 g/mol
- IUPAC Name : 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
The compound features a pyrimidine core substituted with a dichlorophenyl group and a methylthio moiety, which contributes to its biological activity.
Tyrosine Kinase Inhibition
One of the primary applications of this compound is as a tyrosine kinase inhibitor . This property makes it valuable in cancer research, particularly for targeting signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : The compound inhibits various tyrosine kinases, including the epidermal growth factor receptor (EGFR), which is crucial in many cancers. By blocking these pathways, it can reduce cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.21 |
Pseudomonas aeruginosa | 0.15 |
These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Research
The compound has been extensively studied for its anticancer effects across different cell lines. Notable findings include:
Study | Cell Lines Tested | GI50 Values (nM) |
---|---|---|
Assiut et al. (2024) | HCT-15, HT-29 | 22 - 33 |
Frontiers in Chemistry | Various cancer types | 24 (highest potency) |
These studies highlight the compound's ability to inhibit cancer cell growth significantly .
Case Study 1: Lung Cancer Treatment
A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis rates among tumor cells. The results indicate its potential as a therapeutic agent in lung cancer management.
Case Study 2: Combination Therapy
Research has shown that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy. This synergistic effect allows for more effective targeting of multiple pathways involved in cancer progression, suggesting its utility in combination therapies for enhanced patient outcomes.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the position or type of substituents.
Other pyrimidinone derivatives: These compounds share the pyrimidinone core but have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
3-(2,6-Dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14Cl2N2OS, with a molecular weight of 367.27 g/mol. The presence of the dichlorophenyl and methylthio groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including our compound of interest. For example, a study demonstrated that similar pyrimidine analogs exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
Enzyme Inhibition
The compound has shown promise as an inhibitor of mushroom tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays indicated that it could effectively inhibit tyrosinase activity, which is relevant for treating hyperpigmentation disorders. The IC50 values for related compounds were reported to be in the low micromolar range, suggesting potent inhibitory effects .
Antioxidant Properties
In addition to its enzyme inhibition capabilities, this pyrimidine derivative has demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer .
Case Study 1: Anticancer Efficacy
A recent investigation into the biological activity of similar pyrimidine compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized various concentrations of the compounds on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, noting significant reductions in cell viability at concentrations above 10 µM after 48 hours .
Cell Line | Compound Concentration (µM) | Viability (%) |
---|---|---|
MCF-7 | 10 | 45 |
MCF-7 | 20 | 30 |
HCT116 | 10 | 50 |
HCT116 | 20 | 25 |
Case Study 2: Tyrosinase Inhibition
In another study focusing on tyrosinase inhibition, the compound was tested alongside known inhibitors. The results indicated that the compound exhibited an IC50 value comparable to that of established tyrosinase inhibitors, suggesting its potential utility in cosmetic applications aimed at reducing melanin production .
Compound | IC50 (µM) |
---|---|
Test Compound | 12 |
Kojic Acid | 10 |
Arbutin | 15 |
Properties
CAS No. |
89069-51-2 |
---|---|
Molecular Formula |
C17H12Cl2N2OS |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-23-17-20-14(11-6-3-2-4-7-11)10-15(22)21(17)16-12(18)8-5-9-13(16)19/h2-10H,1H3 |
InChI Key |
LIWIUNKAFUVGSA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=O)N1C2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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